Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with benzyl alcohol under specific conditions to introduce the benzyloxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The bicyclic structure provides rigidity, which can enhance the selectivity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(methoxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-[(phenoxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H22O4/c1-3-20-15(18)17-11-16(2,12-17)21-14(17)10-19-9-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 |
InChI Key |
GXJLAOVRAMAZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2COCC3=CC=CC=C3)C |
Origin of Product |
United States |
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